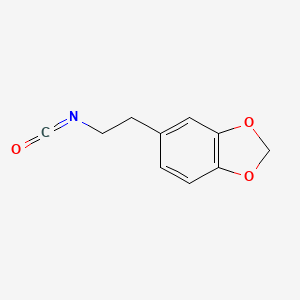

3,4-Methylenedioxyphenethyl isocyanate

Descripción general

Descripción

3,4-Methylenedioxyphenethyl isocyanate is an organic compound with the molecular formula C10H9NO3 It is a derivative of phenethylamine and contains both a methylenedioxy group and an isocyanate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxyphenethyl isocyanate can be synthesized through the reaction of 3,4-methylenedioxyphenethylamine with phosgene or triphosgene under controlled conditions. The reaction typically involves the following steps:

- Dissolving 3,4-methylenedioxyphenethylamine in an appropriate solvent such as dichloromethane.

- Adding phosgene or triphosgene to the solution while maintaining a low temperature to control the reaction rate.

- Allowing the reaction to proceed until the formation of this compound is complete.

- Purifying the product through distillation or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.

Análisis De Reacciones Químicas

Reactivity with Nucleophiles

Isocyanates are electrophilic compounds that react with nucleophiles such as alcohols, amines, and water. For 3,4-Methylenedioxyphenethyl isocyanate , these reactions proceed via nucleophilic attack at the isocyanate carbon (C=N), forming substituted ureas or polyurethane-like linkages.

Alcohol Reactions

-

Mechanism : Reaction with alcohols (e.g., methanol, ethanol) forms urethane linkages:

Conditions : Catalyzed by bases (e.g., triethylamine) or acid catalysts .

Amine Reactions

-

Mechanism : Amines (e.g., aniline, valyl glycyl glycine) react to form ureas:

Example : Reaction with valyl glycyl glycine yields N-aryl carbamoyl derivatives .

Water Hydrolysis

-

Mechanism : Hydrolysis in aqueous media produces amines and CO2:

Kinetics : Exothermic, with reaction rates increasing at elevated temperatures or pH extremes .

Hydrolysis and Degradation Pathways

The compound’s stability under varying conditions is critical for assessing environmental impact and toxicity.

Acidic vs. Basic Hydrolysis

| Condition | Product | Yield | Citation |

|---|---|---|---|

| 0.3 M NaOH (100°C) | 4-Methylaniline (4MA) | >90% (24h) | |

| 6 M HCl (100°C) | Hydantoins (e.g., 3,4-methylphenyl derivatives) | Variable |

Note : Basic conditions favor release of aromatic amines (e.g., 4MA), while acidic hydrolysis forms cyclic urea derivatives .

Polymerization and Self-Reaction

Isocyanates can polymerize under catalytic conditions, forming oligomers or polymers.

Trimerization

-

Mechanism : MIC trimerizes in the presence of metal catalysts (e.g., FeCl3, NaOMe) to form trimethyl isocyanurate :

Polyurethane Formation

-

Mechanism : Reaction with diols (e.g., ethylene glycol) forms polyurethane networks:

Toxicological Relevance

The compound’s reactivity parallels that of methyl isocyanate (MIC), a known toxicant in industrial disasters .

Biological Interactions

-

Protein Adducts : Reacts with amino acids (e.g., lysine, cysteine) to form N-aryl carbamoyl derivatives .

-

Neurotoxicity : Methylenedioxy-substituted compounds (e.g., MDMA) exhibit serotonin-terminal destruction .

Analytical Methods

| Technique | Application | Sensitivity | Citation |

|---|---|---|---|

| HPLC-UV | Quantify adducts in plasma | 5–10 ng/mL | |

| GC-MS | Detect degradation products | 1–5 ng/mL | |

| NMR/X-ray | Structural elucidation | Structural data |

Aplicaciones Científicas De Investigación

Polymer Chemistry

Polymerizable Compositions:

- 3,4-Methylenedioxyphenethyl isocyanate is utilized in the formulation of polymerizable compositions. These compositions typically involve a molar ratio of isocyanate groups to isocyanate-reactive groups of at least 1.5:1. Such compositions can be cured to form polymers through crosslinking reactions, which are crucial for producing durable materials with specific mechanical properties .

Applications in Coatings and Adhesives:

- The compound is also used in coatings and adhesives due to its ability to form strong bonds upon curing. Its incorporation into polymer matrices enhances the thermal and chemical resistance of the final products, making it suitable for industrial applications .

| Application | Description |

|---|---|

| Polymerizable Compositions | Used for creating durable polymers through crosslinking reactions |

| Coatings and Adhesives | Enhances bonding strength and resistance in industrial materials |

Medicinal Chemistry

Potential Therapeutic Uses:

- Research indicates that derivatives of 3,4-methylenedioxyphenethyl compounds may exhibit biological activity. While 3,4-methylenedioxyphenethylamine itself has been noted for limited activity due to metabolic factors, its isocyanate derivative could potentially enhance therapeutic efficacy when used in conjunction with monoamine oxidase inhibitors (MAOIs) .

Case Studies:

- Studies have explored the pharmacological effects of related compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and their derivatives. While this compound has not been extensively studied for direct biological effects, its structural similarities suggest potential avenues for further research into psychoactive properties and therapeutic applications .

Toxicological Studies

Safety Assessments:

- Given the toxicity associated with isocyanates, including respiratory irritations and potential carcinogenic effects, safety assessments are critical when working with this compound. Occupational exposure studies have highlighted risks associated with various isocyanates, reinforcing the need for stringent safety protocols in environments where this compound is utilized .

| Toxicological Concern | Description |

|---|---|

| Respiratory Irritation | Potential for causing acute pulmonary damage upon exposure |

| Carcinogenic Risks | Long-term exposure linked to increased cancer risks |

Mecanismo De Acción

The mechanism of action of 3,4-Methylenedioxyphenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The methylenedioxy group may also influence the compound’s reactivity and interactions with biological molecules.

Comparación Con Compuestos Similares

Phenethyl isocyanate: Similar structure but lacks the methylenedioxy group.

3,4-Methylenedioxyphenyl isocyanate: Similar structure but differs in the position of the isocyanate group.

4-Methoxyphenethyl isocyanate: Similar structure but contains a methoxy group instead of a methylenedioxy group.

Uniqueness: 3,4-Methylenedioxyphenethyl isocyanate is unique due to the presence of both the methylenedioxy group and the isocyanate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. The methylenedioxy group can influence the compound’s electronic properties and interactions with other molecules, while the isocyanate group provides a reactive site for chemical modifications.

Actividad Biológica

3,4-Methylenedioxyphenethyl isocyanate (MDPEI) is a compound of interest due to its potential biological activities and applications in pharmacology. This article explores its biological activity, including mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO. Its structure features a methylenedioxy group attached to a phenethylamine backbone, which is significant in determining its biological interactions.

1. Interaction with Biological Targets

MDPEI interacts with various biological targets, primarily through its isocyanate functional group. Isocyanates are known to form covalent bonds with nucleophilic sites on proteins, leading to potential modifications that can alter protein function. This reactivity is crucial for understanding the compound's effects on cellular processes.

2. Effects on Neurotransmitter Systems

Research indicates that MDPEI may influence neurotransmitter systems. Analogous compounds like 3,4-methylenedioxymethamphetamine (MDMA) have shown to affect serotonin (5-HT) levels in the brain. Studies suggest that MDPEI might similarly impact monoamine neurotransmitter release, although specific data on MDPEI remains limited .

Acute Toxicity

Isocyanates, including MDPEI, are known for their toxicity. Exposure can lead to respiratory issues and skin sensitization. A study highlighted that even low concentrations of related isocyanates could trigger occupational asthma and other allergic reactions .

Chronic Exposure Effects

Long-term exposure to isocyanates has been associated with various health risks, including potential carcinogenic effects. The degradation products of isocyanates have been classified as mutagenic and carcinogenic by the International Agency for Research on Cancer (IARC) .

Case Study 1: Occupational Exposure

A study involving workers exposed to diisocyanates revealed a significant incidence of respiratory conditions linked to exposure levels . While this study did not focus specifically on MDPEI, it underscores the importance of understanding the occupational hazards associated with compounds in the same chemical class.

Case Study 2: Pharmacological Applications

Research into similar compounds has shown promise in therapeutic contexts. For instance, derivatives of methylenedioxyphenethylamines have been investigated for their psychoactive properties and potential use in treating mood disorders . Although direct studies on MDPEI are scarce, insights from related compounds may inform future research directions.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 191.18 g/mol |

| Toxicity (LC50 Rat) | Not yet established |

| Solubility | Soluble in organic solvents |

| Biological Effect | Observation |

|---|---|

| Neurotransmitter Release | Potentially increased serotonin levels |

| Respiratory Irritation | Confirmed in related studies |

Propiedades

IUPAC Name |

5-(2-isocyanatoethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNWWZBYKGUQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403081 | |

| Record name | 3,4-Methylenedioxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62334-09-2 | |

| Record name | 3,4-Methylenedioxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-isocyanatoethyl)-2H-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.